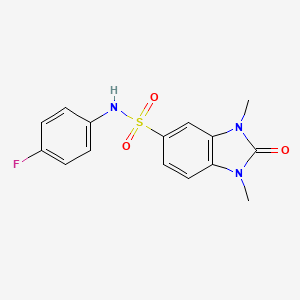

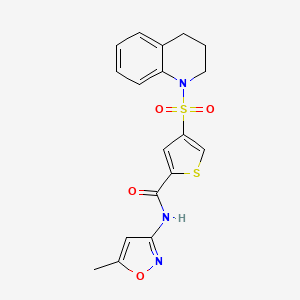

N-(4-氟苯基)-1,3-二甲基-2-氧代-2,3-二氢-1H-苯并咪唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole-derived sulfonamides involves a multistep chemical procedure, starting typically from saccharin or related precursors. The process involves the formation of intermediate compounds that are further modified through reactions with various reagents to introduce the desired functional groups, such as the fluorophenyl and sulfonamide moieties. This intricate synthesis pathway is crucial for achieving the precise molecular structure required for biological activity (Ashraf et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole sulfonamide derivatives is characterized by X-ray diffraction analysis, revealing key features such as bond lengths, angles, and the spatial arrangement of atoms. These structural details are vital for understanding the compound's interaction with biological targets. The benzimidazole core serves as a scaffold for the attachment of various substituents, enabling a diverse range of biological activities (Ashraf et al., 2016).

Chemical Reactions and Properties

Benzimidazole sulfonamides undergo a variety of chemical reactions, including interactions with transition metals to form complexes. These reactions not only demonstrate the compound's reactivity but also its potential to bind to biological molecules, influencing its pharmacological profile. The reactivity with metals and other agents can be indicative of how these compounds might interact within biological systems (Ashraf et al., 2016).

科学研究应用

抗菌活性

研究探索了苯并咪唑衍生的磺酰胺与金属配合物的合成,重点关注其潜在的抗菌特性。例如,已经合成并评估了包含苯并咪唑骨架和磺酰胺药效团的金属配合物对细菌和真菌菌株的抗菌功效。其中,特定的钴(II)配合物表现出显着的抗菌活性,但没有观察到抗真菌活性 (Ashraf 等人,2016)。

分子合成和表征

另一个重点领域是开发荧光探针,用于使用包含磺酰胺键的结构检测脂族硫醇上的硫酚。此类探针提供高选择性和灵敏度,展示了在环境和生物科学中检测水样中硫酚的潜力 (Wang 等人,2012)。

潜在药用应用

进一步的研究调查了吡唑-磺酰胺衍生物对细胞系的抗增殖活性,表明一些化合物显示出有希望的广谱抗肿瘤活性,与标准抗癌药物相当。这表明癌症治疗研究的潜在途径 (Mert 等人,2014)。

此外,已经评估了新型磺酰胺衍生物的抗菌和抗结核活性,并得到分子对接研究的支持。这些研究有助于理解这些化合物对结核分枝杆菌的潜在作用机制,为新的治疗剂提供了见解 (Shingare 等人,2022)。

作用机制

安全和危害

属性

IUPAC Name |

N-(4-fluorophenyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3S/c1-18-13-8-7-12(9-14(13)19(2)15(18)20)23(21,22)17-11-5-3-10(16)4-6-11/h3-9,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWQDTFELIVUDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)

![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)

![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)

![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)